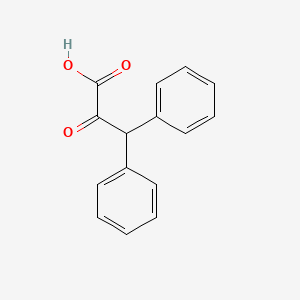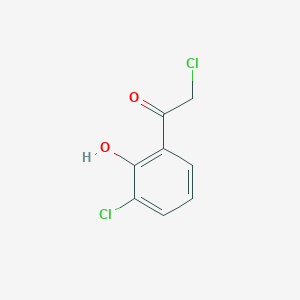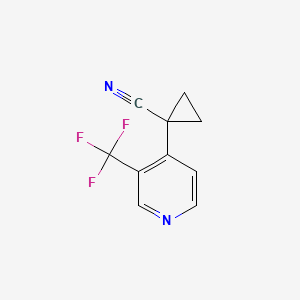![molecular formula C9H8F2OS B13604429 1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
1-[3-(Difluoromethylsulfanyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Difluoromethylsulfanyl)phenyl]ethanone is an organic compound characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethylsulfanyl)phenyl]ethanone typically involves the introduction of a difluoromethylsulfanyl group to a phenyl ring followed by the attachment of an ethanone group. One common method involves the reaction of 3-(difluoromethylsulfanyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Difluoromethylsulfanyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Difluoromethylsulfanyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Difluoromethylsulfanyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Trifluoromethyl)phenyl]ethanone: Similar structure but with a trifluoromethyl group instead of a difluoromethylsulfanyl group.
1-[3-(Methylsulfanyl)phenyl]ethanone: Contains a methylsulfanyl group instead of a difluoromethylsulfanyl group.
1-[3-(Chloromethylsulfanyl)phenyl]ethanone: Features a chloromethylsulfanyl group.
Uniqueness: 1-[3-(Difluoromethylsulfanyl)phenyl]ethanone is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H8F2OS |
|---|---|
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
1-[3-(difluoromethylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-5,9H,1H3 |
InChI-Schlüssel |
RQQFFNLLTMODRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)









